molecular formula C21H18FN3S B2682269 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207023-83-3

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2682269
CAS No.: 1207023-83-3
M. Wt: 363.45
InChI Key: NUIVRXSMCWREMN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by the presence of a dimethylphenyl group, a fluorobenzylthio group, and a pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolopyrazine core is reacted with 2,5-dimethylbenzene under the influence of a Lewis acid catalyst.

    Attachment of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction of the pyrazolopyrazine core with 2-fluorobenzylthiol, often in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the pyrazolopyrazine core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)-4-[(2-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(2,5-Dimethylphenyl)-4-[(2-bromobenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(2,5-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Uniqueness

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to the presence of the fluorobenzylthio group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIVRXSMCWREMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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